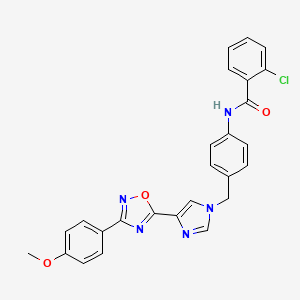

2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

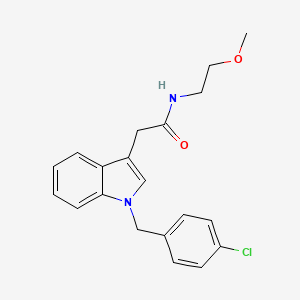

The compound “2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide” is a complex organic molecule that contains several functional groups and rings. It has a benzamide group, an imidazole ring, an oxadiazole ring, and a methoxyphenyl group. These groups are known to exhibit various biological activities, which could make this compound interesting for pharmaceutical research .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring structures and functional groups. These groups are likely to influence the compound’s physical and chemical properties, as well as its interactions with biological targets .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .Applications De Recherche Scientifique

Anticancer Activity

Research into 1,3,4-oxadiazole derivatives has shown significant promise in the development of anticancer agents. For example, compounds synthesized from Schiff base of corresponding hydrazide using Chloramin-T or phosphorous oxychloride have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antibacterial Activity

Similarly, novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antibacterial activity. For instance, specific compounds within this class exhibited significant antibacterial activity against common pathogens such as Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, suggesting their potential as leads for developing new antibacterial agents (Rai et al., 2009).

Nematocidal Activity

The nematocidal activity of 1,2,4-oxadiazole derivatives has also been explored, with certain compounds showing promising efficacy against Bursaphelenchus xylophilus, a nematode causing pine wilt disease. These findings indicate the potential of 1,2,4-oxadiazole derivatives in agricultural applications, particularly in nematode control (Liu et al., 2022).

Antidiabetic Screening

The antidiabetic potential of dihydropyrimidine derivatives containing the 1,3,4-oxadiazole moiety has been evaluated in vitro. Compounds in this category have been screened for their ability to inhibit α-amylase, a key enzyme in carbohydrate digestion, suggesting their utility in managing blood sugar levels in diabetes (Lalpara et al., 2021).

Antioxidant Activities

Furthermore, the antioxidant properties of novel 1,3,4-oxadiazole and imine-containing 1H-benzimidazoles have been investigated. Compounds exhibiting significant inhibitory effects on lipid peroxidation and ethoxyresorufin O-deethylase activity highlight the potential of these molecules in combating oxidative stress-related disorders (Alp et al., 2015).

Antimicrobial Assessment

Thiosemicarbazide derivatives have been synthesized and assessed for their antimicrobial activity. This research underlines the importance of structural variation in influencing the biological activity of synthesized compounds, thereby contributing to the development of new antimicrobial agents (Elmagd et al., 2017).

Mécanisme D'action

Target of Action

Similar compounds have been found to target enzymes likeglutathione peroxidase 4 (GPX4) , which plays a crucial role in protecting the cell from oxidative damage.

Mode of Action

It’s worth noting that compounds with similar structures have been reported to inhibit the function of their target enzymes, leading to an imbalance in the cell’s redox state .

Biochemical Pathways

The compound likely affects the glutathione pathway , given its potential inhibition of GPX4 . GPX4 is an enzyme that reduces lipid hydroperoxides to their corresponding alcohols and reduces free hydrogen peroxide to water. Inhibition of GPX4 can lead to an accumulation of reactive oxygen species and lipid peroxides, disrupting cellular functions and potentially leading to cell death.

Result of Action

The result of the compound’s action would likely be an increase in oxidative stress within the cell due to the inhibition of GPX4 . This could lead to cell death, making the compound potentially useful in contexts where inducing cell death is desirable, such as in cancer treatment.

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-[4-[[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20ClN5O3/c1-34-20-12-8-18(9-13-20)24-30-26(35-31-24)23-15-32(16-28-23)14-17-6-10-19(11-7-17)29-25(33)21-4-2-3-5-22(21)27/h2-13,15-16H,14H2,1H3,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSPNRJGTSZHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC=CC=C5Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(4-((4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(diethylamino)propyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2995068.png)

![2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2995069.png)

![Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2995075.png)

![Propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)

![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2995084.png)